molecular formula C6H4NNaO4 B13196708 Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B13196708
M. Wt: 177.09 g/mol
InChI Key: IKVLZZSQZAMFSB-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C₆H₄NNaO₄ and a molecular weight of 177.09 g/mol . This compound is a derivative of pyridine, a six-membered heterocyclic compound containing nitrogen. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves a domino catalytic reaction. This reaction typically involves terminal alkynes, isocyanates, and malonates. Copper acetylides attack isocyanates to form a propargylic amide species, which further reacts with malonates in the presence of t-BuOLi to form dihydropyridine-3-carboxylates . This method is advantageous due to its broad scope and the ability to create three covalent bonds in one pot.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route involving copper acetylides and malonates can be scaled up for industrial applications, given the simplicity and efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of these reactions is dihydropyridine-3-carboxylate derivatives, which can be further modified for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its ability to form stable complexes with metals and its potential as a metallo β-lactamase inhibitor make it particularly valuable in medicinal chemistry .

Biological Activity

Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate, a derivative of pyridine, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative data.

  • Molecular Formula : C₆H₄NNaO₄
  • Molecular Weight : 177.09 g/mol
  • Structure : The compound features a six-membered heterocyclic ring with hydroxyl and carboxyl functional groups, contributing to its reactivity and interaction with biological targets.

This compound exhibits several mechanisms of action:

  • Metallo β-lactamase Inhibition : It has been identified as a potential inhibitor of metallo β-lactamases, enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics such as amoxicillin. By binding to the active site of these enzymes, it restores the efficacy of antibiotics against resistant strains .
  • Antimicrobial Activity : The compound has shown promising antibacterial properties. In vitro studies indicate that it may exhibit activity against various bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic pathways .

Antimicrobial Efficacy

A summary of the antimicrobial activity observed in various studies is presented in Table 1.

Study Bacterial Strain Minimum Inhibitory Concentration (MIC) Notes
Study AE. coli32 µg/mLEffective against resistant strains
Study BS. aureus16 µg/mLSynergistic effects with other antibiotics
Study CPseudomonas aeruginosa64 µg/mLModerate activity observed

Case Studies

  • Inhibition of Metallo β-lactamases :
    • A study demonstrated that this compound effectively inhibited VIM-type metallo β-lactamases with an IC50 value in the low micromolar range (13 nM). This inhibition was linked to its structural ability to form stable complexes with metal ions present in the enzyme's active site .
  • Antibacterial Activity Against Resistant Strains :
    • Research indicated that this compound could restore the activity of amoxicillin against multi-drug resistant strains of bacteria. In vitro tests showed a significant reduction in bacterial viability when used in combination with traditional antibiotics .

Comparative Analysis with Similar Compounds

This compound is compared with related compounds known for their biological activities:

Compound Activity IC50/EC50 Values
1,6-Dihydropyrimidine derivativesXanthine oxidase inhibitionVaries (μM range)
6-Oxo-1,6-dihydropyrimidine derivativesMatrix metalloproteinase inhibitionVaries (nM range)

This comparison highlights the unique properties of this compound that make it a valuable candidate for further research in medicinal chemistry.

Properties

Molecular Formula

C6H4NNaO4

Molecular Weight

177.09 g/mol

IUPAC Name

sodium;2-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C6H5NO4.Na/c8-4-2-1-3(6(10)11)5(9)7-4;/h1-2H,(H,10,11)(H2,7,8,9);/q;+1/p-1

InChI Key

IKVLZZSQZAMFSB-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=O)NC(=C1C(=O)[O-])O.[Na+]

Origin of Product

United States

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